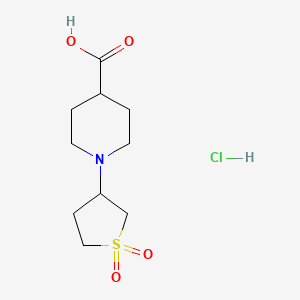

1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZXLLFPKRKVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCS(=O)(=O)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052541-78-2 | |

| Record name | 1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of piperidine derivatives with tetrahydrothiophene dioxide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biochemical research to study enzyme interactions and protein functions.

Industry: The compound is used in the production of various chemical products and materials

Mecanismo De Acción

The mechanism of action of 1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following piperidine-4-carboxylic acid derivatives share structural motifs but differ in substituents, influencing their physicochemical and biological properties:

*Molecular formula inferred from structural components.

Physicochemical and Functional Comparisons

Polarity and Solubility :

- The sulfone group in the target compound significantly increases polarity and water solubility compared to analogs with thiophene () or alkyl chains () .

- Halogenated derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Electronic Effects :

- The sulfone’s electron-withdrawing nature may alter the piperidine nitrogen’s basicity, impacting protonation states under physiological conditions.

Research and Commercial Relevance

- The target compound is priced at $197/250 mg (), reflecting its specialized use in medicinal chemistry research .

- Pyridine derivatives (e.g., ) are often explored as kinase inhibitors or neurotransmitter analogs due to their nitrogen-rich scaffolds .

- Thiophene-based analogs () are prevalent in CNS drug discovery, leveraging sulfur’s role in modulating pharmacokinetics .

Actividad Biológica

1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability as a pharmaceutical agent.

- Molecular Formula : C₁₁H₁₅ClN₂O₄S

- Molecular Weight : 292.77 g/mol

- CAS Number : [not specified in search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Its structural features suggest potential activity as an inhibitor of certain pathways, potentially influencing cell proliferation and apoptosis.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar compounds, indicating that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a piperidine backbone have shown promising results against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines through MTT assays, revealing IC₅₀ values in the range of 7.7–14.2 µg/ml .

Enzyme Inhibition

The compound's ability to inhibit key enzymes, such as EGFR (epidermal growth factor receptor), has been explored. Inhibition studies have shown that related compounds can exhibit moderate inhibition of EGFR with IC₅₀ values ranging from 16.01 µM to 1.11 µM . This suggests that this compound may also possess similar inhibitory effects.

Synthesis and Evaluation

A study synthesized various piperidine derivatives and evaluated their biological activities. The synthesized compounds were assessed for their antitumor activity using the MTT assay against HepG2 and HCT116 cell lines, demonstrating significant cytotoxicity comparable to standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and target proteins like EGFR. These studies provide insights into the binding affinities and potential inhibitory mechanisms, which are crucial for drug design .

Data Summary Table

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Strict adherence to PPE (nitrile gloves, safety goggles, lab coats) and fume hood use is mandatory. Avoid water contact due to potential reactivity (e.g., hydrolysis or exothermic reactions). In case of skin exposure, rinse immediately with water for 15 minutes and seek medical evaluation. Store separately from oxidizing agents and acids to prevent hazardous interactions .

Q. How should this compound be stored to maintain stability and prevent decomposition?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Use desiccants (e.g., silica gel) to control humidity. Regularly monitor storage conditions with humidity sensors and gas purity checks. Degradation signs (color change, precipitation) require immediate analytical validation (e.g., TLC or HPLC) .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer: Synthesis involves:

- Step 1: Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide (30% v/v) at 60–80°C to form the 1,1-dioxidotetrahydrothienyl group.

- Step 2: Piperidine-4-carboxylic acid functionalization via nucleophilic substitution or coupling reactions.

- Step 3: Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.

Key catalysts (e.g., Pd/C for hydrogenation) and solvent systems (DMF for carboxylation) are critical for yield optimization .

Advanced Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield?

- Methodological Answer: Use Design of Experiments (DOE) to evaluate variables:

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 50–90°C | 75°C | Maximizes oxidation efficiency |

| Solvent | DMF vs. THF | DMF | Enhances carboxylation solubility |

| Catalyst Loading | 1–10 mol% | 5 mol% Pd/C | Balances cost and reactivity |

| Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) . |

Q. What analytical techniques resolve structural ambiguities or purity discrepancies?

- Methodological Answer:

- HPLC-MS: Quantify purity (>98%) and detect trace impurities (e.g., unreacted precursors). Use a C18 column with 0.1% TFA in water/acetonitrile gradient.

- ¹³C NMR: Confirm the sulfone group (δ 40–45 ppm) and piperidine ring carbons (δ 50–60 ppm).

- X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydrothienyl moiety. Cross-validate with IR spectroscopy (S=O stretches at 1150–1300 cm⁻¹) .

Q. How do the compound’s functional groups influence its reactivity in medicinal chemistry applications?

- Methodological Answer:

- Sulfone Group (1,1-Dioxidotetrahydrothienyl): Acts as a hydrogen bond acceptor, enhancing binding to enzymatic targets (e.g., kinase inhibitors). Susceptible to nucleophilic attack at the β-position.

- Piperidine Carboxylic Acid: Facilitates salt formation for improved bioavailability. Participates in amide coupling (EDC/HOBt) for prodrug design.

Reactivity screens (e.g., stability in PBS at pH 7.4) guide derivatization strategies .

Q. What methodologies address contradictions in environmental hazard data (e.g., aquatic toxicity vs. biodegradability)?

- Methodological Answer: Conduct tiered ecotoxicity assays:

- Acute Toxicity: Daphnia magna 48-hour LC₅₀ tests.

- Biodegradation: OECD 301F dissolved organic carbon (DOC) die-away study.

If data conflicts (e.g., high LC₅₀ but low biodegradability), prioritize worst-case disposal protocols: incineration at >850°C with alkaline scrubbing for SO₂ mitigation .

Q. How can mechanistic studies clarify unexpected byproducts during scale-up synthesis?

- Methodological Answer:

- Reaction Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid derivatives).

- Isolation and Characterization: Purify byproducts via preparative HPLC and analyze via HRMS/NOESY.

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict plausible side-reaction pathways (e.g., over-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.